N-(5-{[(4-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a nitrobenzamide moiety, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-amino-5-mercapto-1,3,4-thiadiazole.
Formation of Intermediate: The 4-fluorobenzyl chloride reacts with 2-amino-5-mercapto-1,3,4-thiadiazole to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the thiadiazole ring.
Nitration: The final step involves the nitration of the benzamide moiety to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the thiadiazole ring and have been studied for their antiviral activity.
N-{4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl}-n-methyl methanesulfonamide: Another compound with a fluorophenyl group, used in scientific research.
Uniqueness
N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its combination of a fluorophenyl group, a thiadiazole ring, and a nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13FN4O3S2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13FN4O3S2/c18-13-5-1-11(2-6-13)9-26-10-15-20-21-17(27-15)19-16(23)12-3-7-14(8-4-12)22(24)25/h1-8H,9-10H2,(H,19,21,23) |
InChI Key |
VUKCVBVYASEDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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